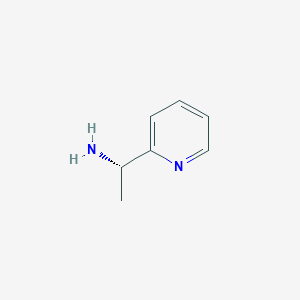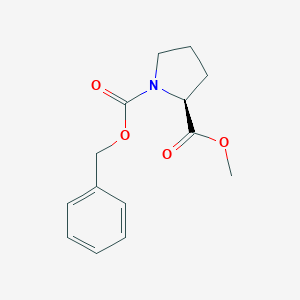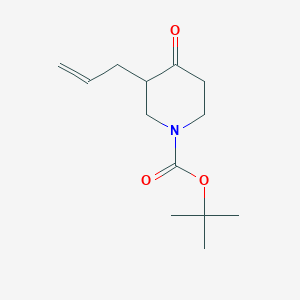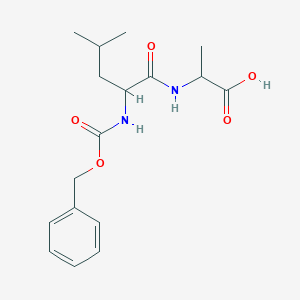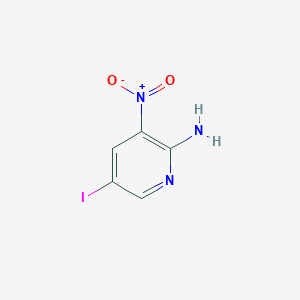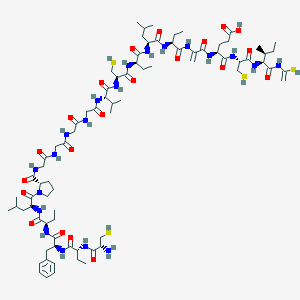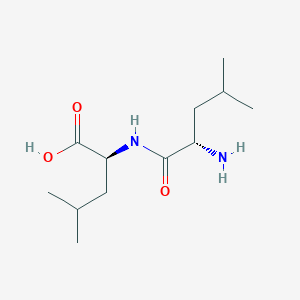
Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- is a synthetic analog of the naturally occurring hormone somatostatin. It is a peptide hormone that regulates various physiological processes including the secretion of growth hormone, insulin, and glucagon. Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- is used in scientific research to study the mechanism of action of somatostatin and its effects on various physiological processes.
Mecanismo De Acción
Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- binds to somatostatin receptors on the surface of target cells. This binding inhibits the secretion of growth hormone, insulin, and glucagon. It also inhibits the secretion of other hormones and neurotransmitters, such as gastrin, cholecystokinin, and serotonin. Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- also has direct effects on the gastrointestinal tract, where it inhibits the secretion of gastric acid and pancreatic enzymes.
Efectos Bioquímicos Y Fisiológicos
Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- has a wide range of biochemical and physiological effects. It inhibits the secretion of growth hormone, insulin, and glucagon, which leads to a decrease in blood glucose levels and a decrease in the release of fatty acids from adipose tissue. It also inhibits the secretion of other hormones and neurotransmitters, which can have various effects on the body. Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- has direct effects on the gastrointestinal tract, where it inhibits the secretion of gastric acid and pancreatic enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- in lab experiments has several advantages. It is a synthetic analog of somatostatin, which allows for more precise control of the experimental conditions. It is also stable and can be easily synthesized and purified. However, there are also some limitations to its use. It may not fully mimic the effects of endogenous somatostatin, and its effects may vary depending on the experimental conditions.
Direcciones Futuras
There are several future directions for the use of Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- in scientific research. One direction is to investigate the effects of somatostatin on the immune system, particularly in the context of autoimmune diseases. Another direction is to study the role of somatostatin in the regulation of appetite and energy balance. Additionally, there is potential for the development of new somatostatin analogs with improved specificity and efficacy.
Métodos De Síntesis
The synthesis of Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- involves solid-phase peptide synthesis. The peptide is synthesized using a peptide synthesizer, which sequentially adds amino acids to the growing peptide chain. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
Aplicaciones Científicas De Investigación
Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- is used in scientific research to study the mechanism of action of somatostatin and its effects on various physiological processes. It is used to investigate the role of somatostatin in the regulation of growth hormone secretion, insulin secretion, and glucagon secretion. It is also used to study the effects of somatostatin on the gastrointestinal tract, the central nervous system, and the immune system.
Propiedades
Número CAS |
130772-41-7 |
|---|---|
Nombre del producto |
Somatostatin, azidonitrobenzoyl-lys(9)-iodo-tyr(11)- |
Fórmula molecular |
C83H106N22O23S2 |
Peso molecular |
1844 g/mol |
Nombre IUPAC |
(4R,7S,13S,19S,22S,25S,28S,31S,34S,37R)-34-(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-19-[4-[(5-azido-2-nitrobenzoyl)amino]butyl]-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C83H106N22O23S2/c1-43(85)70(112)90-39-67(111)91-63-41-129-130-42-64(83(125)126)100-79(121)62(40-106)99-82(124)69(45(3)108)102-78(120)59(34-48-24-27-51(109)28-25-48)98-81(123)68(44(2)107)101-73(115)56(23-13-15-31-88-71(113)53-36-50(103-104-87)26-29-65(53)105(127)128)92-76(118)60(35-49-38-89-54-21-11-10-20-52(49)54)96-75(117)58(33-47-18-8-5-9-19-47)94-74(116)57(32-46-16-6-4-7-17-46)95-77(119)61(37-66(86)110)97-72(114)55(93-80(63)122)22-12-14-30-84/h4-11,16-21,24-29,36,38,43-45,55-64,68-69,89,106-109H,12-15,22-23,30-35,37,39-42,84-85H2,1-3H3,(H2,86,110)(H,88,113)(H,90,112)(H,91,111)(H,92,118)(H,93,122)(H,94,116)(H,95,119)(H,96,117)(H,97,114)(H,98,123)(H,99,124)(H,100,121)(H,101,115)(H,102,120)(H,125,126)/t43-,44+,45+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,68?,69?/m0/s1 |
Clave InChI |
BCIXQLQPMIXMPL-YPSIBLKKSA-N |
SMILES isomérico |
C[C@H](C1C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCNC(=O)C2=C(C=CC(=C2)N=[N+]=[N-])[N+](=O)[O-])CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=C(C=C7)O)O |
SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCNC(=O)C2=C(C=CC(=C2)N=[N+]=[N-])[N+](=O)[O-])CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC7=CC=C(C=C7)O)O |
SMILES canónico |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCNC(=O)C2=C(C=CC(=C2)N=[N+]=[N-])[N+](=O)[O-])CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC7=CC=C(C=C7)O)O |
Secuencia |
AGCKNFFWXTYTSC |
Sinónimos |
9-Lys-11-iodo-Tyr-azidonitrobenzoyl-somatostatin ANB-Lys(9)-somatostatin somatostatin, azidonitrobenzoyl-Lys(9)-iodo-Tyr(11)- somatostatin,azidonitrobenzoyl-lysine(9)-iodotyrosine(11)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



